3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enoic Acid
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Overview
Description
This compound, also known as (2E)-3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enoic acid, has a CAS Number of 565179-47-7 . It has a molecular weight of 314.18 and is typically found in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (2E)-3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2-propenoic acid . The InChI code is 1S/C12H8F6O3/c13-10(11(14,15)16)12(17,18)21-8-4-1-7(2-5-8)3-6-9(19)20/h1-6,10H,(H,19,20)/b6-3+ .Physical And Chemical Properties Analysis
This compound has a density of approximately 1.459±0.06 g/cm3 . It has a predicted boiling point of 327.9±42.0 C .Scientific Research Applications
Antioxidant Activity and Biological Impacts
Phenolic acids, such as Chlorogenic Acid (CGA) and Caffeic Acid (CA), have been widely studied for their various biological and pharmacological effects. CGA, an abundant isomer among caffeoylquinic acid isomers, is known for its antioxidant activity, anti-inflammatory properties, hepatoprotective effects, and potential in modulating lipid and glucose metabolism. These properties suggest its usefulness in treating disorders like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018). Similarly, CA displays a broad spectrum of pharmacological effects, including anti-inflammatory and anticancer effects, highlighting the therapeutic potential of CA and its derivatives in treating diseases associated with oxidative stress (Habtemariam, 2017).
Environmental Biodegradability and Toxicology
The environmental fate and biodegradability of polyfluoroalkyl chemicals, which may include compounds related to the one due to the presence of fluorinated moieties, have been extensively reviewed. Studies focus on microbial degradation pathways, half-lives, and the transformation products of these compounds, providing crucial information for evaluating environmental impacts and developing strategies for pollution mitigation (Liu & Avendaño, 2013).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(E)-3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6O3/c13-10(11(14,15)16)12(17,18)21-8-4-1-7(2-5-8)3-6-9(19)20/h1-6,10H,(H,19,20)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVOFXWCULDIMN-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OC(C(C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OC(C(C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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